molecular formula C19H23ClN2 B12293800 1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride

Cat. No.: B12293800
M. Wt: 314.9 g/mol
InChI Key: ZDFJIZVMJFRHGH-UHFFFAOYSA-N
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Description

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride is a quaternary imidazolium salt characterized by a central imidazolium ring substituted with methyl groups at the 4 and 5 positions and benzyl (phenylmethyl) groups at the 1 and 3 positions. The chloride anion balances the positive charge of the imidazolium cation. This compound belongs to the class of ionic liquids, which are notable for their low melting points, thermal stability, and tunable physicochemical properties based on substituent modifications .

For example, similar compounds like 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride (1) are prepared by reacting substituted imidazoles with chloromethyl pyridinyl ethers, followed by ion exchange or direct alkylation .

Properties

Molecular Formula

C19H23ClN2

Molecular Weight

314.9 g/mol

IUPAC Name

1,3-dibenzyl-4,5-dimethyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C19H22N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12H,13-15H2,1-2H3;1H

InChI Key

ZDFJIZVMJFRHGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C[NH+]1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride typically involves the reaction of 4,5-dimethylimidazole with benzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: The phenylmethyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium salts.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Catalysis

1H-Imidazolium salts are widely recognized for their utility as catalysts in various chemical reactions. Their applications include:

  • Organocatalysis : The compound has been employed as a catalyst in the synthesis of various organic compounds. Its ability to stabilize transition states makes it effective in accelerating reactions such as the formation of carbon-carbon bonds and other nucleophilic substitutions.
  • Metal Complex Formation : It serves as a ligand in the formation of metal complexes, enhancing catalytic activity in reactions involving precious metals like gold and palladium. This has been documented in studies where imidazolium-based ligands facilitated the activation of substrates under mild conditions .

Medicinal Chemistry

The medicinal applications of 1H-Imidazolium salts have gained attention due to their biological activity:

  • Anticancer Activity : Research indicates that derivatives of imidazolium salts exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of cisplatin-resistant cancer cells, providing a potential pathway for developing new anticancer therapies .
  • Antimicrobial Properties : Some studies suggest that imidazolium compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antiseptics .

Materials Science

In materials science, 1H-Imidazolium salts are utilized for their unique properties:

  • Ionic Liquids : As ionic liquids, these compounds are studied for their low volatility and high thermal stability. They can be used as solvents in chemical processes or as electrolytes in batteries and supercapacitors .
  • Nanomaterials : The compound has been incorporated into nanomaterials for applications in drug delivery systems and sensors. Its ability to form stable complexes with various substrates enhances the performance of these materials .

Case Study 1: Catalytic Activity

In a study focused on mechanochemical synthesis, researchers demonstrated that imidazolium salts could effectively catalyze the formation of substituted imidazoles under solvent-free conditions. The results indicated high yields and selectivity, showcasing their potential in green chemistry applications .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of imidazolium derivatives revealed that they exhibited potent cytotoxicity against breast cancer cell lines. The study highlighted the mechanism by which these compounds induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound’s imidazolium core allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The phenylmethyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

4,5-Dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride

  • Substituents : Pyridin-2-ylmethyl groups at positions 1 and 3.
  • Synthesis : Reacting 4,5-dimethylimidazole with chloromethyl pyridinyl ethers, followed by anion exchange .
  • Key Differences: The pyridinyl groups introduce nitrogen donor sites, enabling coordination chemistry. Attempts to generate free carbenes from this compound via deprotonation with KN(SiMe₃)₂ led to dimerization, forming 1,1′-bis(pyridin-2-ylmethyl)-2,2′-bis(4,5-dimethylimidazole) .
  • Applications: Potential use in catalysis or as a precursor for pincer ligands.

4,5-Bis((Z)-chloro(hydroxyimino)methyl)-1H-imidazol-3-ium chloride monohydrate

  • Substituents: Chloro-hydroxyimino groups at positions 4 and 4.
  • Synthesis: Derived from 4,5-dicyanoimidazole, hydroxylamine, and HCl .
  • Key Differences: The electron-withdrawing chloro-hydroxyimino substituents increase acidity and influence crystal packing. The dihedral angles between the imidazole ring and substituent planes (41.5° and 21.1°) highlight steric and electronic effects absent in the target compound .
  • Applications : High-value precursor for energetic salts.

2-Heneicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride

  • Substituents : Long heneicosyl (C21) chain and hydroxyethyl groups.
  • Key Differences : The hydrophobic alkyl chain and hydrophilic hydroxyethyl groups make this compound amphiphilic, suitable for surfactant applications .

Physicochemical Properties

Compound Melting Point Solubility Stability Notes Reference
Target compound Not reported Likely polar aprotic solvents High thermal stability due to aromatic substituents
4,5-Dimethyl-1,3-bis(pyridin-2-ylmethyl) Not reported DMSO, methanol Sensitive to strong bases (dimerizes) .
2-Heneicosyl derivative Not reported Water (limited), organic solvents Amphiphilic behavior .

Biological Activity

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride (CAS Number: 596093-98-0) is a compound that falls under the category of imidazolium salts. These compounds are known for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this specific imidazolium compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride is C23H28ClN2C_{23}H_{28}ClN_2. The structure includes a positively charged imidazolium ring and two phenylmethyl groups attached to the nitrogen atoms. The presence of the dimethyl groups enhances its solubility and stability in biological systems.

Antibacterial Activity

Research indicates that imidazolium derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 1H-Imidazolium can inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1H-ImidazoliumS. aureus7.1 µM
1H-ImidazoliumE. coli6.5 µM

The above table summarizes findings from studies on related imidazolium compounds, suggesting that 1H-Imidazolium may exhibit comparable activity against these pathogens .

Antifungal Activity

Imidazolium salts have also been investigated for their antifungal properties. Research has demonstrated that certain derivatives effectively combat fungi such as Candida albicans. The antifungal action is believed to stem from the ability of these compounds to disrupt fungal cell membranes.

Antitumor Activity

Emerging studies highlight the potential antitumor effects of imidazolium compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . This suggests that 1H-Imidazolium could be explored further for its anticancer properties.

Case Study 1: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazolium derivatives and evaluated their biological activities. Among these, a derivative structurally similar to 1H-Imidazolium was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The study utilized standard disk diffusion methods to assess efficacy.

Case Study 2: Antifungal Testing

Another investigation focused on the antifungal properties of imidazolium salts, including variations of the compound . Results indicated promising activity against Candida species, with IC50 values demonstrating effective inhibition at low concentrations .

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